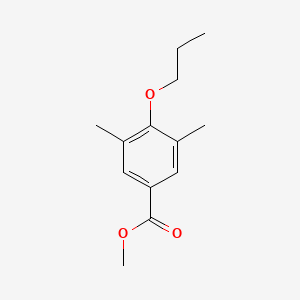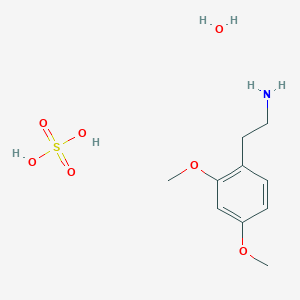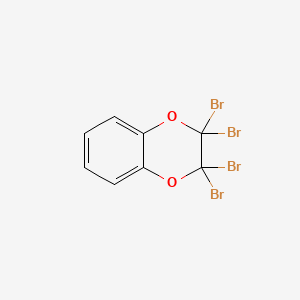
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester (DFBA) is a compound of interest to scientists due to its wide range of applications in scientific research. It is an ester of 2,2-difluoro-1,3-benzodioxole-5-acetic acid, which is a derivative of the benzodioxole family. The structure of DFBA is shown in Figure 1. DFBA has been used in a variety of scientific research applications, including as a ligand in medicinal chemistry research, as a fluorescent probe in microscopy, and as a fluorescent dye in cell imaging. The aim of
Scientific Research Applications
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester has been used in a variety of scientific research applications. It has been used as a ligand in medicinal chemistry research to study the binding affinity of drugs to their target proteins. It has also been used as a fluorescent probe in microscopy to study the structure of biological molecules. Additionally, 2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester has been used as a fluorescent dye in cell imaging to study the structure and function of cells.
Mechanism of Action
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester has been found to interact with proteins in a number of ways. It has been shown to interact with proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, 2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester has been found to form covalent bonds with proteins, although this is a less common mechanism of action.
Biochemical and Physiological Effects
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and it has been found to act as an agonist of certain cell receptors, such as the serotonin 5-HT2A receptor. Additionally, 2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester has been found to affect the expression of certain genes, such as the gene encoding the cyclooxygenase-2 enzyme.
Advantages and Limitations for Lab Experiments
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a shelf life of up to three years, and it is also relatively non-toxic. Additionally, 2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester is a highly fluorescent compound, which makes it ideal for use in microscopy and cell imaging experiments. However, there are some limitations to the use of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester in laboratory experiments. For example, it is a relatively expensive compound, and it is also not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester in scientific research. For example, it could be used to study the structure and function of proteins, as well as to study the effects of drugs on proteins. Additionally, it could be used to study the effects of drugs on gene expression, as well as to study the effects of drugs on cell receptors. Finally, it could be used to study the effects of drugs on biochemical and physiological processes, such as enzyme activity and cell signaling pathways.
Synthesis Methods
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester can be synthesized in a two-step process, beginning with the reaction of 2,2-difluoro-1,3-benzodioxole-5-acetic acid with tert-butyl isocyanate in the presence of a base, such as triethylamine. This reaction forms the intermediate, 2,2-difluoro-1,3-benzodioxole-5-acetic acid tert-butyl isocyanate, which can then be reacted with a nucleophilic reagent, such as sodium hydroxide, to form the 2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester product.
properties
IUPAC Name |
tert-butyl 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4/c1-12(2,3)19-11(16)7-8-4-5-9-10(6-8)18-13(14,15)17-9/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADUYZJLLOIWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(C=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)
![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)





![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)




